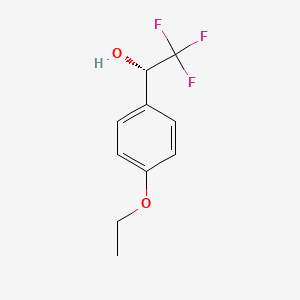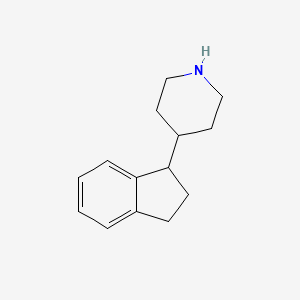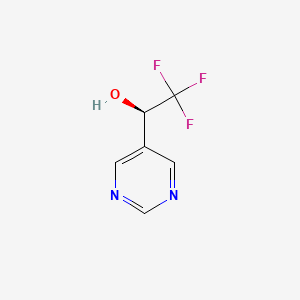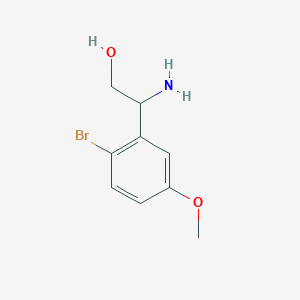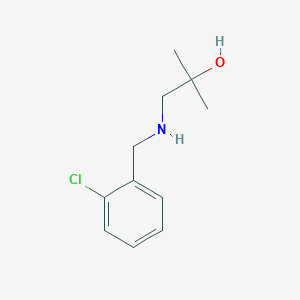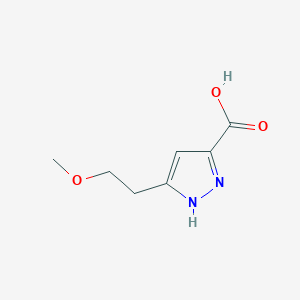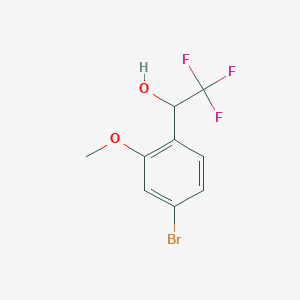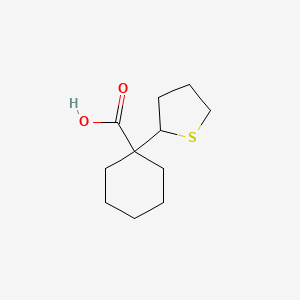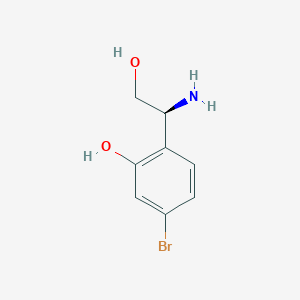
(S)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where phenol is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromophenol can then be subjected to further reactions to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available phenol derivatives. The process would include bromination, followed by amination and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can result in various substituted phenols.
Scientific Research Applications
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
- 2-[(1S)-1-amino-2-hydroxyethyl]-5-chlorophenol
Uniqueness
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
OCMZLIPLJLNCOA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


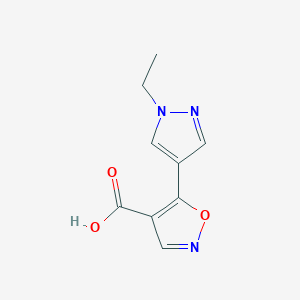
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)
![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)
